molecular formula C15H18N2OS B15207656 6-Methoxy-2-(2-methylpropyl)quinoline-4-carbothioamide CAS No. 62078-06-2

6-Methoxy-2-(2-methylpropyl)quinoline-4-carbothioamide

Cat. No.: B15207656
CAS No.: 62078-06-2
M. Wt: 274.4 g/mol
InChI Key: BZEWCCYGFUZXLD-UHFFFAOYSA-N
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Description

2-Isobutyl-6-methoxyquinoline-4-carbothioamide is a quinoline derivative known for its diverse applications in various fields such as chemistry, biology, and medicine. Quinoline derivatives are well-known for their biological activities, including antibacterial, antifungal, and anticancer properties .

Chemical Reactions Analysis

2-Isobutyl-6-methoxyquinoline-4-carbothioamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic media, solvents like ethanol or methanol, and catalysts such as palladium or copper. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Isobutyl-6-methoxyquinoline-4-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Isobutyl-6-methoxyquinoline-4-carbothioamide involves its interaction with specific molecular targets and pathways. For example, it can induce oxidative stress in cancer cells, leading to DNA damage and apoptosis. The compound’s ability to inhibit enzymes involved in cell proliferation also contributes to its anticancer effects .

Comparison with Similar Compounds

2-Isobutyl-6-methoxyquinoline-4-carbothioamide can be compared with other quinoline derivatives such as:

The uniqueness of 2-Isobutyl-6-methoxyquinoline-4-carbothioamide lies in its combination of isobutyl and methoxy groups, which enhance its biological activity and make it a versatile compound for various applications.

Properties

CAS No.

62078-06-2

Molecular Formula

C15H18N2OS

Molecular Weight

274.4 g/mol

IUPAC Name

6-methoxy-2-(2-methylpropyl)quinoline-4-carbothioamide

InChI

InChI=1S/C15H18N2OS/c1-9(2)6-10-7-13(15(16)19)12-8-11(18-3)4-5-14(12)17-10/h4-5,7-9H,6H2,1-3H3,(H2,16,19)

InChI Key

BZEWCCYGFUZXLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC(=C2C=C(C=CC2=N1)OC)C(=S)N

Origin of Product

United States

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